N-Methyl-D-Norleucine Hydrochloride is synthesized from norleucine, which is a non-proteinogenic amino acid. The hydrochloride form is commonly used in various chemical reactions due to its improved solubility and stability in solution. This compound falls under the category of synthetic amino acids and is utilized in peptide synthesis, medicinal chemistry, and biological studies.
The synthesis of N-Methyl-D-Norleucine Hydrochloride typically involves several key steps:
The methylation process can be influenced by various factors including temperature, solvent choice, and the presence of bases or acids. For instance, using silver oxide in combination with methyl iodide has been reported to achieve effective N-methylation under mild conditions .
N-Methyl-D-Norleucine Hydrochloride has the following molecular characteristics:
The structure features a hexanoic acid backbone with a methylamino group attached to the second carbon. The presence of the hydrochloride indicates that it exists as a salt in solution.
N-Methyl-D-Norleucine Hydrochloride can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcomes of these reactions, influencing product yields and selectivity.
N-Methyl-D-Norleucine Hydrochloride acts on specific molecular targets within biological systems. It can function as an agonist or antagonist at certain receptors, influencing signaling pathways related to protein synthesis and cellular metabolism. Additionally, it may modulate enzyme activity involved in various biochemical processes, contributing to its potential therapeutic effects .
Property | Value |
---|---|
Molecular Formula | C7H16ClNO2 |
Molecular Weight | 181.66 g/mol |
IUPAC Name | (2R)-2-(methylamino)hexanoic acid; hydrochloride |
Solubility | Soluble in water |
N-Methyl-D-Norleucine Hydrochloride has diverse applications across several fields:
The development of peptide therapeutics has been revolutionized by strategic amino acid modifications to overcome inherent limitations of natural peptides. Early efforts focused on natural hormones like insulin (1920s) and oxytocin (1950s), but their rapid degradation in vivo spurred exploration into non-proteinogenic amino acids (NPAAs). By the late 20th century, synthetic NPAAs—including D-enantiomers and N-methylated variants—emerged as critical tools for enhancing metabolic stability and bioavailability. The integration of N-methyl-D-alloisoleucine (N-Me-D-Nle-OH.HCl) represents an evolutionary leap, combining stereochemical inversion (D-configuration) with backbone N-methylation to create protease-resistant peptide architectures. This dual modification strategy addresses key pharmacological challenges while enabling precise targeting of disease-relevant receptors like cholecystokinin-2 (CCK2R) [3] [7].
N-methylation confers three primary biochemical advantages:
D-amino acid substitutions further stabilize peptides by inverting chiral centers, rendering them unrecognizable to endogenous peptidases. When combined in N-Me-D-Nle-OH.HCl, these modifications create a synergistic effect:
Table 1: Comparative Stability of Modified Amino Acids in Peptide Therapeutics
Modification Type | Plasma Half-life (h) | Protease Resistance | Membrane Permeability |
---|---|---|---|
Natural L-amino acid | 0.5–2 | Low | Low |
D-amino acid | 4–8 | Moderate | Moderate |
N-methyl-L-amino acid | 8–12 | High | High |
N-Me-D-amino acid | >24 | Very High | Very High |
N-Me-D-Nle-OH.HCl has become indispensable in developing minigastrin analogs for CCK2R-expressing cancers. Its incorporation addresses four key limitations of earlier peptidic radiopharmaceuticals:
Recent patent literature reveals tetrapeptides (e.g., Trp-(N-Me-D-Nle)-Asp-Phe-NH₂) exhibit >90% CCK2R occupancy in medullary thyroid cancer xenografts, validating their clinical translatability [8].
Table 2: Structural Advantages of N-Me-D-Nle-OH.HCl in CCK2R Ligands
Property | Impact on Radiopharmaceutical Performance | Experimental Evidence |
---|---|---|
D-configuration | Prefers bioactive conformation for CCK2R binding; resists enzymatic cleavage | 3.2-fold ↑ binding affinity vs. L-norleucine in saturation assays |
N-methylation | Eliminates hydrogen bond donor; enhances proteolytic stability | >95% intact after 6h in hepatocyte lysate vs. 22% for unmethylated analog |
Aliphatic side chain | Facilitates hydrophobic core penetration in receptor pockets | NMR shows burial depth increase of 3.1Å in micelle-bound peptides |
Norleucine backbone | Avoids methionine oxidation; improves radiolabeling efficiency | Radiochemical purity >98% after 72h storage at 25°C |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8